
A-71623
Vue d'ensemble
Description
A-71623 est un agoniste puissant et sélectif du récepteur de la cholécystokinine A (récepteur CCK-A). Il s'agit d'un composé synthétique à base de peptides connu pour sa forte affinité et sa sélectivité envers le récepteur CCK-A, avec une valeur d'IC50 de 3,7 nanomolaires dans le pancréas de cobaye . Ce composé a été largement étudié pour sa capacité à supprimer l'apport alimentaire après une administration centrale ou périphérique .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
- Chemical Formula : CHNO
- Molecular Weight : 840.97 g/mol
- IC50 Value : 3.7 nM (indicating high potency)
- Selectivity : 1200-fold over the cholecystokinin B receptor
A-71623 functions primarily through its interaction with the cholecystokinin A receptor, triggering intracellular signaling pathways that lead to increased intracellular calcium levels. This mechanism is crucial for its effects on appetite suppression and gastrointestinal motility .
Applications in Appetite Regulation
This compound has been extensively studied for its potential in appetite regulation and obesity management. Key findings include:
- Appetite Suppression : this compound significantly reduces food intake in various animal models, including mice, dogs, and monkeys. Studies have shown that administration of this compound leads to notable decreases in feeding behavior attributed to its action on the central nervous system .
Case Study: Rodent Models
In a study involving CD1 mice, this compound was administered intraperitoneally, resulting in a marked decrease in liquid diet intake. The anorectic effects were sustained over time, indicating its potential for long-term weight management strategies .
Therapeutic Potential for Obesity
The compound's agonistic properties at the cholecystokinin A receptor suggest its potential as a therapeutic agent for obesity. Research indicates that:
- Long-lasting Effects : Unlike other compounds such as CCK-8, which show diminished effects over time, this compound maintains its anorectic activity throughout extended treatment periods .
Data Table: Comparative Efficacy of this compound vs. CCK-8
Compound | Initial Effect on Food Intake | Duration of Action |
---|---|---|
This compound | Significant reduction | Sustained |
CCK-8 | Significant reduction | Diminished over time |
Applications in Gastrointestinal Motility Disorders
This compound has also been explored for its effects on gastrointestinal motility:
- Stimulation of Motility : Studies indicate that this compound can stimulate pancreatic amylase release and enhance gastrointestinal motility through its action on cholecystokinin receptors .
Case Study: In Vitro Analysis
In vitro studies using guinea pig pancreatic tissues demonstrated that this compound effectively stimulates enzyme release, confirming its role as a potent agonist at CCKA receptors .
Research Findings on Other Applications
Recent studies have explored additional applications of this compound:
- Neurodegenerative Disorders : Research indicates potential benefits in treating spinocerebellar ataxias, where administration of this compound improved motor performance and corrected mTORC1 signaling abnormalities in experimental models.
- Respiratory Function : Investigations into the effects of this compound on airway smooth muscle cells revealed that it enhances contractility, suggesting possible applications in respiratory conditions characterized by airway constriction .
Mécanisme D'action
Target of Action
A-71623, also known as L-Phenylalaninamide, is a potent and highly selective agonist for the Cholecystokinin A receptor (CCK-A) . The CCK-A receptor is a subtype of the cholecystokinin receptor found in the brain and is involved in numerous physiological processes.
Mode of Action
This compound acts as a full agonist , stimulating the CCK-A receptor . It has a high affinity for the CCK-A receptor, with an IC50 value of 3.7 nM in guinea pig pancreas . This means it can bind to the receptor and initiate a physiological response, similar to the natural ligand, cholecystokinin.
Biochemical Pathways
Upon binding to the CCK-A receptor, this compound triggers a series of biochemical reactions. It stimulates the breakdown of phosphoinositide in the pancreas . This process is part of the phosphoinositide signaling pathway, which plays a crucial role in various cellular functions, including cell growth and survival.
Result of Action
The activation of the CCK-A receptor by this compound leads to a decrease in food intake . This is likely due to the role of cholecystokinin in satiety and digestion. In addition, this compound has been shown to dampen Purkinje neuron pathology and improve motor performance in certain mouse models .
Analyse Biochimique
Biochemical Properties
A-71623 interacts with the cholecystokinin A (CCK-A) receptor, a subtype of cholecystokinin (CCK) receptors in the brain . It exhibits high potency and selectivity for the CCK-A receptor, with IC50 values of 3.7 nM in guinea pig pancreas (CCK-A) and 4500 nM in cerebral cortex (CCK-B) in radioligand binding assays .
Cellular Effects
This compound has been shown to suppress food intake following central or peripheral administration . It has also been found to dampen Purkinje neuron pathology and associated deficits in motor performance in mouse models of spinocerebellar ataxias .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCK-A receptor, acting as a full agonist . This interaction triggers downstream signaling pathways that can influence various cellular processes, including food intake and neuronal function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in both in vitro and in vivo settings
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce food intake and improve motor performance at certain dosages
Metabolic Pathways
Given its interaction with the CCK-A receptor, it may influence pathways related to food intake and neuronal function .
Transport and Distribution
Given its activity as a CCK-A receptor agonist, it is likely to be distributed to tissues where these receptors are expressed .
Subcellular Localization
As a CCK-A receptor agonist, it is likely to be localized to the cell membrane where these receptors are expressed .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : A-71623 est synthétisé par une série de réactions de couplage peptidique. La synthèse implique l'addition séquentielle d'acides aminés protégés pour former la chaîne peptidique souhaitée. Les étapes clés comprennent :
- Protection des groupes fonctionnels des acides aminés pour empêcher les réactions secondaires indésirables.
- Couplage des acides aminés à l'aide de réactifs tels que le dicyclohexylcarbodiimide (DCC) et le 1-hydroxybenzotriazole (HOBt).
- Déprotection des chaînes latérales et des groupes terminaux des acides aminés pour obtenir le peptide final.
Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
- Synthèse peptidique à grande échelle à l'aide de synthétiseurs peptidiques automatisés.
- Purification du peptide synthétisé par chromatographie liquide haute performance (HPLC) pour obtenir une pureté élevée (≥95 %).
- Lyophilisation pour obtenir le produit final sous une forme solide et stable .
Analyse Des Réactions Chimiques
Types de Réactions : A-71623 subit principalement des réactions de formation et de clivage de liaisons peptidiques. Le composé est stable dans des conditions physiologiques et ne subit pas facilement des réactions d'oxydation ou de réduction.
Réactifs et Conditions Courants:
Réactifs de Couplage : Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).
Réactifs de Déprotection : Acide trifluoroacétique (TFA) pour éliminer les groupes protecteurs.
Purification : Chromatographie liquide haute performance (HPLC) pour obtenir une pureté élevée.
Principaux Produits : Le principal produit formé par la synthèse de this compound est le peptide lui-même, avec une masse molaire de 840,97 grammes par mole .
4. Applications de la Recherche Scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la relation structure-activité des agonistes du récepteur CCK-A.
Biologie : Étudié pour son rôle dans la régulation de l'apport alimentaire et du poids corporel chez les modèles animaux.
5. Mécanisme d'Action
This compound exerce ses effets en se liant sélectivement au récepteur CCK-A et en l'activant. Ce récepteur se trouve principalement dans le tractus gastro-intestinal et le système nerveux central. Lors de l'activation, this compound imite l'action du ligand naturel cholécystokinine, conduisant à :
- Suppression de l'apport alimentaire en signalant la satiété au cerveau.
- Modulation de la motilité gastro-intestinale et de la sécrétion enzymatique.
- Régulation des fonctions neuroendocrines .
Composés Similaires:
A-70874 : Un autre agoniste sélectif du récepteur CCK-A présentant des propriétés similaires mais une puissance et une sélectivité différentes.
CCK-4 : Un fragment peptidique de la cholécystokinine utilisé dans la recherche pour étudier l'anxiété et les troubles paniques.
Unicité de this compound : This compound se distingue par sa haute sélectivité pour le récepteur CCK-A par rapport au récepteur CCK-B, avec une différence de sélectivité de 1 200 fois . Cela en fait un outil précieux pour étudier les effets spécifiques de l'activation du récepteur CCK-A sans interférence de l'activité du récepteur CCK-B.
Comparaison Avec Des Composés Similaires
A-70874: Another selective CCK-A receptor agonist with similar properties but different potency and selectivity.
CCK-4: A peptide fragment of cholecystokinin used in research to study anxiety and panic disorders.
Uniqueness of A-71623: this compound stands out due to its high selectivity for the CCK-A receptor over the CCK-B receptor, with a 1200-fold selectivity difference . This makes it a valuable tool for studying the specific effects of CCK-A receptor activation without interference from CCK-B receptor activity.
Activité Biologique
A-71623 is a potent and selective agonist of the cholecystokinin A (CCKA) receptor, which plays a significant role in various physiological processes, including digestion and satiety. This compound has garnered attention in pharmacological research due to its unique properties and potential therapeutic applications.
Agonistic Properties
This compound exhibits a high affinity for the CCKA receptor, with an IC50 value of 3.7 nM in guinea pig pancreas tissues, demonstrating its potency as an agonist. In contrast, its affinity for the CCKB receptor is significantly lower, with an IC50 of 4500 nM , indicating a 1200-fold selectivity for CCKA over CCKB receptors .
The biological activity of this compound involves stimulating various cellular responses through the activation of CCKA receptors. For instance, it has been shown to stimulate:
- Pancreatic amylase release : this compound effectively promotes the secretion of pancreatic amylase, a key enzyme in digestion .
- Phosphoinositide breakdown : This action is crucial for intracellular signaling pathways that regulate numerous physiological functions .
- Contraction of airway smooth muscle (ASM) cells : In studies involving ASM cells, this compound increased cell stiffness and contractile force, suggesting its role in modulating airway resistance and potential implications for asthma treatment .
Comparative Studies
In studies comparing various CCK receptor agonists, this compound was found to be one of the most effective in eliciting biological responses related to CCKA receptor activation. For example, it significantly enhanced acetylcholine-induced contraction in ASM cells, indicating a synergistic effect when combined with other contractile agents .
Biological Activity Summary of this compound
Parameter | Value |
---|---|
IC50 (CCKA) | 3.7 nM |
IC50 (CCKB) | 4500 nM |
Selectivity Ratio | 1200-fold |
Effect on Pancreatic Amylase Release | Stimulatory |
Effect on ASM Cell Contraction | Enhances contraction |
Case Studies
- Study on Pancreatic Growth :
- Asthma Research :
Propriétés
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHCBYMGWWTGSO-ZYADHFCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N8O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926728 | |
Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130408-77-4 | |
Record name | A 71623 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.